molecular formula C13H23ClN2 B3086260 N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride CAS No. 1158615-59-8

N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride

Cat. No.: B3086260
CAS No.: 1158615-59-8
M. Wt: 242.79 g/mol
InChI Key: QTFFHGZSJJHVLV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride is an organic compound that belongs to the class of substituted anilines. It is characterized by the presence of a dimethylamino group and a 2-methylpropylamino group attached to a phenyl ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride typically involves the alkylation of aniline derivatives. One common method includes the reaction of N,N-dimethylaniline with 2-methylpropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and scale up the production. The use of acid catalysts, such as hydrochloric acid, is common to facilitate the formation of the hydrochloride salt. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in the development of pharmaceutical agents.

    Industry: It serves as a precursor in the manufacturing of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

  • N,N-Dimethylaniline
  • N,N-Diethylaniline
  • N,N-Dimethyl-4-aminobenzaldehyde

Comparison: N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride is unique due to the presence of both dimethylamino and 2-methylpropylamino groups, which confer distinct chemical and physical properties. Compared to N,N-Dimethylaniline, it has enhanced reactivity and potential for forming more complex derivatives. Its applications in various fields also distinguish it from other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-4-[(2-methylpropylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2.ClH/c1-11(2)9-14-10-12-5-7-13(8-6-12)15(3)4;/h5-8,11,14H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFHGZSJJHVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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